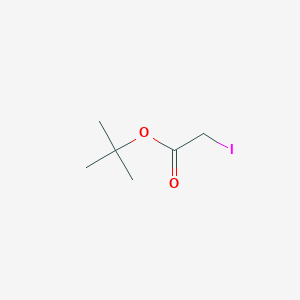

Tert-butyl 2-iodoacetate

Übersicht

Beschreibung

Tert-butyl 2-iodoacetate is a chemical compound used in the synthesis and biological evaluation of water-soluble derivatives of potent V-ATPase inhibitor archazolid .

Synthesis Analysis

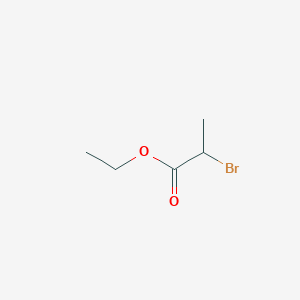

Tert-butyl 2-iodoacetate can be synthesized by refluxing a mixture of tert-butyl bromoacetate and sodium iodide in acetone for 3 hours. The mixture is then cooled to room temperature and filtered. The resulting filtrate is evaporated to yield a solid residue which is suspended in ether. The ether suspension is washed with water and saturated sodium chloride (NaCl). The resulting ether solution is dried with MgSO4 and evaporated to yield the product as a yellow oil .Molecular Structure Analysis

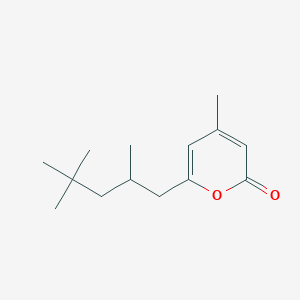

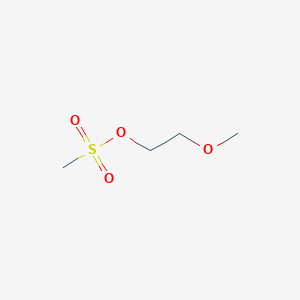

The molecular formula of Tert-butyl 2-iodoacetate is C6H11IO2. Its molecular weight is 242.06 . The InChI code is 1S/C6H11IO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 .Physical And Chemical Properties Analysis

Tert-butyl 2-iodoacetate is a light yellow to yellow liquid . It has a predicted boiling point of 206.4±13.0 °C and a predicted density of 1.614±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“Tert-butyl 2-iodoacetate” is used in various areas of research including chemical synthesis . Its unique properties make it a valuable component in the creation of new compounds and materials.

Biomedical Applications

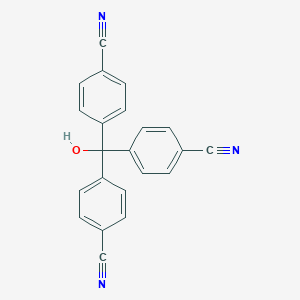

Zwitterionic dendrimers, which are highly charged molecules with zero net charge, have found use in in vivo biomedical applications . “Tert-butyl 2-iodoacetate” can be used in the synthesis of these dendrimers .

Drug Delivery Systems

Dendrimers, a type of molecule that “Tert-butyl 2-iodoacetate” can help synthesize, have been extensively reported for use in gene and drug delivery . The high level of control over dendritic architectures, the presence of internal cavities, and the possibility for multivalent binding make dendrimers ideal candidates for carriers in biomedical applications .

MRI Contrast Agents

Dendrimers have also found use as magnetic resonance imaging (MRI) contrast agents . The synthesis of these dendrimers can involve the use of "Tert-butyl 2-iodoacetate" .

Sensors for Small Molecules

The unique, highly defined 3D structure of dendrimers makes them useful in the creation of sensors for small molecules . “Tert-butyl 2-iodoacetate” can be used in the synthesis of these dendrimers .

Inhibitor Synthesis

“Tert-butyl 2-iodoacetate” is used in the synthesis and biological evaluation of water-soluble derivatives of potent V-ATPase inhibitors . These inhibitors have potential applications in the treatment of various diseases.

Safety and Hazards

Tert-butyl 2-iodoacetate is considered hazardous. It has the signal word “Danger” and is associated with the hazard statements H227, H301, H311, H315, H319, H331, H335. Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

While specific future directions for Tert-butyl 2-iodoacetate are not mentioned in the search results, it’s known that tert-butyl compounds are of interest in the field of organic synthesis .

Relevant Papers Tert-butyl 2-iodoacetate has been mentioned in peer-reviewed papers and technical documents, indicating its relevance in the field of chemistry .

Wirkmechanismus

Target of Action

Tert-butyl 2-iodoacetate is a chemical compound with the molecular formula C6H11IO2 It has been used in the synthesis and biological evaluation of water-soluble derivatives of potent v-atpase inhibitors . V-ATPases are a family of ATP-driven proton pumps and are crucial for pH homeostasis in various compartments of eukaryotic cells .

Mode of Action

Given its use in the synthesis of v-atpase inhibitors, it can be inferred that it may interact with these targets to inhibit their function

Biochemical Pathways

Considering its potential role in inhibiting v-atpases, it may affect the acidification of intracellular compartments, a process crucial for protein sorting, zymogen activation, receptor-mediated endocytosis, and synaptic vesicle proton gradient generation .

Result of Action

Given its potential role in inhibiting v-atpases, it may lead to alterations in intracellular ph homeostasis and associated cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other interacting molecules can impact the compound’s stability and its interaction with its targets. Tert-butyl 2-iodoacetate is typically stored in a refrigerator, protected from light , indicating that it may be sensitive to light and temperature.

Eigenschaften

IUPAC Name |

tert-butyl 2-iodoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPDJIDQEZDFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452226 | |

| Record name | Tert-butyl 2-iodoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-iodoacetate | |

CAS RN |

49827-15-8 | |

| Record name | Tert-butyl 2-iodoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol](/img/structure/B41139.png)